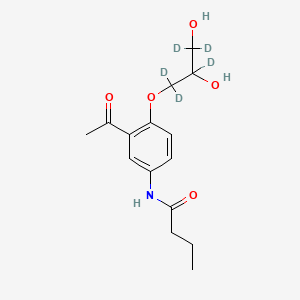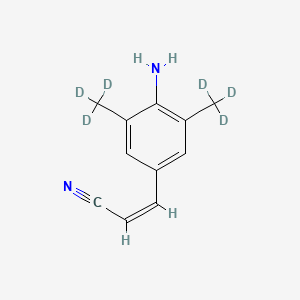
3-Ethyl Haloperidol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl Haloperidol-d4 is a biochemical used for proteomics research . It has a molecular formula of C23H23D4ClFNO2 and a molecular weight of 407.94 .
Molecular Structure Analysis
The molecular structure of 3-Ethyl Haloperidol-d4 consists of 23 carbon atoms, 23 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl Haloperidol-d4 include a molecular weight of 407.94 and a molecular formula of C23H23D4ClFNO2 .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl Haloperidol-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the synthesis of the intermediate compound 3-Ethyl Haloperidol, followed by the deuteration of the compound to obtain 3-Ethyl Haloperidol-d4.", "Starting Materials": [ "4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one", "Ethyl magnesium bromide", "Bromine", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 3-Ethyl Haloperidol intermediate", "a. Dissolve 4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one in dry methanol", "b. Add ethyl magnesium bromide dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with hydrochloric acid and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol intermediate", "Step 2: Deuteration of 3-Ethyl Haloperidol intermediate", "a. Dissolve 3-Ethyl Haloperidol intermediate in deuterium oxide", "b. Add bromine dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with sodium hydroxide and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol-d4" ] } | |
CAS-Nummer |
1794883-80-9 |
Produktname |
3-Ethyl Haloperidol-d4 |
Molekularformel |
C23H27ClFNO2 |
Molekulargewicht |
407.947 |
IUPAC-Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI-Schlüssel |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Synonyme |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)


